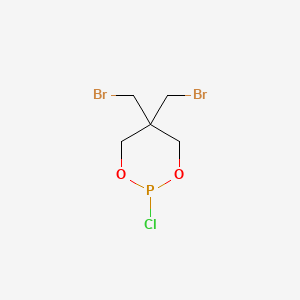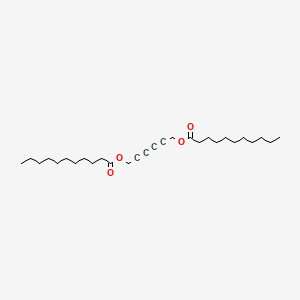
Hexa-2,4-diyne-1,6-diyl diundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-2,4-diyne-1,6-diyl diundecanoate is an organic compound characterized by the presence of two triple bonds (diynes) and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexa-2,4-diyne-1,6-diyl diundecanoate typically involves the esterification of hexa-2,4-diyne-1,6-diol with undecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
HO-CH2-C≡C-C≡C-CH2-OH+2C10H21COOH→C10H21COO-CH2-C≡C-C≡C-CH2-OOC-C10H21+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: Hexa-2,4-diyne-1,6-diyl diundecanoate can undergo various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the formation of alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or new esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, alcohols, acidic or basic catalysts
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes
Substitution: Amides, new esters
Applications De Recherche Scientifique
Hexa-2,4-diyne-1,6-diyl diundecanoate has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its conjugated diyne structure, which imparts unique optical and electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for the synthesis of high-performance materials.
Mécanisme D'action
The mechanism of action of Hexa-2,4-diyne-1,6-diyl diundecanoate involves its interaction with molecular targets through its reactive triple bonds and ester groups. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or materials. The pathways involved may include:
Conjugation with proteins or nucleic acids: Leading to potential biological effects.
Polymerization: Formation of polymeric materials with unique properties.
Comparaison Avec Des Composés Similaires
Hexa-2,4-diyne-1,6-diyl diundecanoate can be compared with other similar compounds, such as:
Hexa-2,4-diyne-1,6-diol: A precursor in the synthesis of this compound, known for its use in polymerization reactions.
2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate): Another diyne compound used in polymerization studies, differing in its functional groups and reactivity.
Diacetylene glycol: Similar in structure but with different functional groups, leading to varied applications and reactivity.
The uniqueness of this compound lies in its specific ester functional groups and the length of the undecanoate chains, which impart distinct physical and chemical properties compared to other diynes.
Propriétés
Numéro CAS |
42034-95-7 |
|---|---|
Formule moléculaire |
C28H46O4 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
6-undecanoyloxyhexa-2,4-diynyl undecanoate |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-27(29)31-25-21-17-18-22-26-32-28(30)24-20-16-14-12-10-8-6-4-2/h3-16,19-20,23-26H2,1-2H3 |
Clé InChI |
GQFQOHGEHJTKMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)OCC#CC#CCOC(=O)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


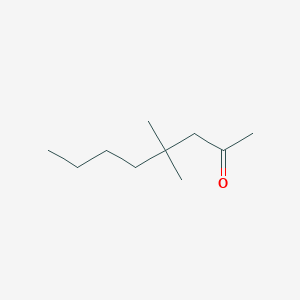
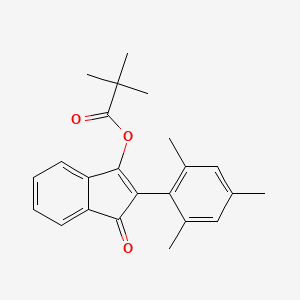

![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
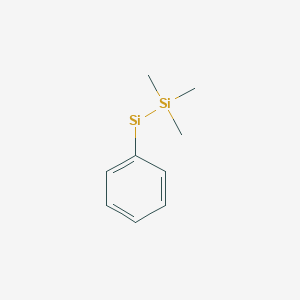
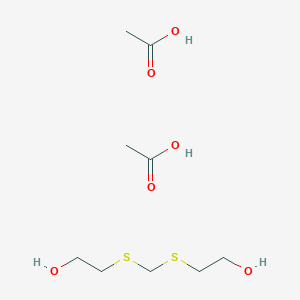

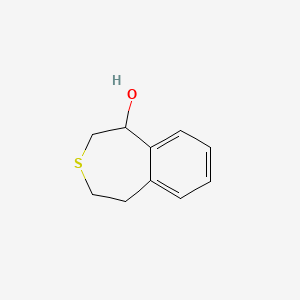
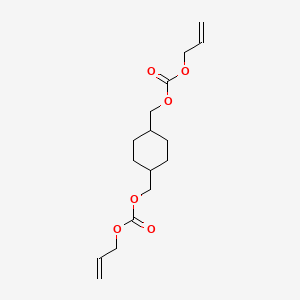
![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)



